molecular formula C14H20N4OS B5970358 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol

Cat. No. B5970358
M. Wt: 292.40 g/mol
InChI Key: QEURVGYMJXYKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound that has been gaining attention in the scientific community due to its potential use in research applications. This compound is a derivative of benzothiadiazole, which is a heterocyclic compound that is commonly used in medicinal chemistry. The purpose of

Mechanism of Action

The mechanism of action of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound acts on various molecular targets, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of voltage-gated calcium channels, which are involved in neurotransmitter release and muscle contraction. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which is believed to contribute to the compound's neuroprotective effects.
Biochemical and Physiological Effects:
2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been found to decrease the levels of oxidative stress markers, which are associated with various diseases, including cancer and neurodegenerative disorders. Furthermore, this compound has been found to have vasodilatory effects, which can lead to a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol in lab experiments is its neuroprotective effects. This compound has been shown to protect neurons from damage caused by various factors, including oxidative stress and neurotoxicity. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been found to have anticancer properties, which make it a potential candidate for chemotherapy. However, one limitation of using this compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol. One potential direction is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the use of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol involves the reaction of 2,1,3-benzothiadiazole with piperazine and formaldehyde. This reaction results in the formation of the intermediate compound, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]methanol, which is then converted to 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol through the addition of ethylene oxide. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been used in various research applications, including the study of neurological disorders, cancer, and cardiovascular diseases. This compound has been found to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, 2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methyl-2-piperazinyl]ethanol has been shown to have anticancer properties and has been studied as a potential chemotherapy agent. Furthermore, this compound has been found to have vasodilatory effects and has been studied as a potential treatment for hypertension.

properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-methylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-17-5-6-18(10-12(17)4-7-19)9-11-2-3-13-14(8-11)16-20-15-13/h2-3,8,12,19H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEURVGYMJXYKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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